molecular formula C8H15NO2 B3043998 2-(Cyclohexyloxy)acetamide CAS No. 98552-43-3

2-(Cyclohexyloxy)acetamide

Cat. No. B3043998
CAS RN: 98552-43-3
M. Wt: 157.21 g/mol
InChI Key: OLBRFWVXEPAIHC-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)acetamide (CAS# 98552-43-3) is a useful research chemical . It has a molecular weight of 157.21 and a molecular formula of C8H15NO2 . The IUPAC name for this compound is 2-cyclohexyloxyacetamide .


Molecular Structure Analysis

The molecular structure of 2-(Cyclohexyloxy)acetamide includes a cyclohexane ring attached to an acetamide group via an oxygen atom . The compound’s structure can be represented by the canonical SMILES string: C1CCC(CC1)OCC(=O)N .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(Cyclohexyloxy)acetamide are not detailed in the available literature, related compounds such as acetamides are known to participate in various reactions. For instance, E2 reactions are common with secondary and tertiary alkyl halides, resulting in an alkene . Also, acetamide can react with acetonitrile in the presence of a base .

Scientific Research Applications

Anticonvulsant Activity

A study by Pękala et al. (2011) explored the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their analogs, investigating their anticonvulsant activity. One of the synthesized compounds showed significant efficacy in mice for anticonvulsant effects, suggesting the potential of related acetamide derivatives in seizure management. The mechanism of action involves the inhibition of voltage-gated sodium currents and the enhancement of the GABA effect, which are critical in controlling neuronal excitability and seizures (Pękala et al., 2011).

Chemical Synthesis and Functionalization

Morella and Ward (1985) discussed the functionalization of cyclohexane, including derivatives like 2-(cyclohexyloxy)acetamide, using selenium intermediates. This approach is significant in the field of organic synthesis, providing insights into chemical transformations that are essential for creating various molecular architectures (Morella & Ward, 1985).

Sensing and Detection Applications

In a study by Houdier et al. (2000), a molecular probe for trace measurement of carbonyl compounds in water samples was developed. The probe, related to acetamide derivatives, demonstrates the potential of such compounds in environmental sensing and detection, particularly for monitoring water quality (Houdier et al., 2000).

Pharmaceutical Synthesis

González-López de Turiso and Curran (2005) utilized a radical cyclization approach to synthesize spirocyclohexadienones, where a p-O-aryl-substituted acetamide or benzamide was used. This method is crucial in synthesizing complex molecules, which may include pharmaceuticals, demonstrating the versatile applications of acetamide derivatives in drug synthesis (González-López de Turiso & Curran, 2005).

Antitubercular Activity

A novel series of 2-(quinoline-4-yloxy)acetamides, including cyclohexyl and electron-donating groups, was synthesized by Borsoi et al. (2022). These compounds demonstrated potent antitubercular properties against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. This study highlights the potential of acetamide derivatives in developing new antituberculosis drugs (Borsoi et al., 2022).

properties

IUPAC Name

2-cyclohexyloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBRFWVXEPAIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclohexyloxy)acetamide

Synthesis routes and methods

Procedure details

To 15 mL of NH4OH (25-28%) was added a solution of 2-(cyclohexyloxy)acetyl chloride (1.01 g, 5.72 mmol) in DCM (2 mL) in an ice bath and the mixture was stirred at rt for 5 min and extracted with DCM (20 mL×3). The combined organic layers were washed with brine (20 mL×2), dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as a white solid (0.5 g, 56%).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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